molecular formula C18H18FNO B2817592 N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 512795-91-4

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2817592
CAS No.: 512795-91-4
M. Wt: 283.346
InChI Key: QWPHKKNXHPTCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Typically, compounds like “N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide” belong to a class of organic compounds known as amides. These are compounds containing a functional group with the structure -C(=O)NR’R", where R, R’, and R" can be a variety of atoms and groups of atoms .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a cyclopentane ring attached to a phenyl ring through an amide linkage, with a fluorine atom on the phenyl ring attached to the amide group .


Chemical Reactions Analysis

Amides are generally stable compounds but can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, or they can react with Grignard or organolithium reagents to form ketones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds similar to N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide have been identified as potent and selective inhibitors of specific kinase families, demonstrating significant potential in cancer treatment. For example, Schroeder et al. (2009) described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the importance of fluorophenyl compounds in developing targeted cancer therapies (Schroeder et al., 2009).

Chemical Synthesis and Characterization

Zhou et al. (2021) established a high-yield synthetic method for a compound structurally related to the target molecule, emphasizing the role of such compounds in chemical synthesis and potential pharmacological applications (Zhou et al., 2021).

Antimicrobial and Antitumour Activities

Some derivatives have been evaluated for their antimicrobial and antitumor activities, demonstrating the broader applicability of this compound analogs in therapeutic settings. Ahsan et al. (2016) synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, highlighting their potential in antimicrobial applications (Ahsan et al., 2016). Additionally, the synthesis and cytotoxic evaluation of pyrazole analogues, including those with fluorophenyl groups, indicated promising cytotoxicity against breast cancer cell lines, suggesting a possible avenue for cancer treatment research (Ahsan et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, it might interact with a specific biological target to exert its effect .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Some compounds might also be harmful if inhaled, ingested, or come into contact with skin .

Future Directions

The future directions for a compound like this could involve further studies to determine its potential uses. For example, it could be studied for potential medicinal properties, or it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-15-8-10-16(11-9-15)20-17(21)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPHKKNXHPTCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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